7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol - 325474-22-4

7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol

Catalog Number: EVT-2948647
CAS Number: 325474-22-4
Molecular Formula: C22H16F3N3O
Molecular Weight: 395.385
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-((5-((Pyridin-4-yloxy)methyl)-1,3,4-thiadiazol-2-ylamino)methyl)quinolin-8-ol (PYHQ)

Compound Description: PYHQ is a quinolin-8-ol derivative synthesized by condensing 5-chloromethyl-8-quinolinol with 5-((pyridin-4-yloxy)methyl)-1,3,4-thiadiazol-2-amine. It exhibits good antifungal activity against various fungi. []

Relevance: PYHQ shares the core quinolin-8-ol scaffold with 7-[(pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol. Both compounds feature a substituted methylene group at the 7-position of the quinoline ring, although the specific substituents differ. []

7-((5-Methylpyridin-2-ylamino)(phenyl)methyl)quinolin-8-ol

Compound Description: This compound was isolated from Streptomyces sp. NLKB45 and exhibits both antibacterial and anticancer activities. []

Relevance: Similar to 7-[(pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol, this compound features a quinolin-8-ol core with a substituted methylene group at the 7-position. Both compounds have an arylamino substituent attached to the methylene bridge, but differ in the specific aryl groups (phenyl vs. 4-trifluoromethylphenyl) and the substitution on the pyridine ring (5-methyl vs. unsubstituted). []

5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol (MLS1547)

Compound Description: MLS1547 is a highly efficacious G protein-biased agonist of the D2 dopamine receptor. It efficiently activates G protein-linked signaling but demonstrates diminished ability to stimulate β-arrestin recruitment. Additionally, it antagonizes dopamine-stimulated β-arrestin recruitment to the D2 receptor. [, ]

Relevance: MLS1547 and 7-[(pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol both belong to the 7-substituted quinolin-8-ol class of compounds. Both feature a nitrogen-containing heterocyclic substituent at the 7-position, although MLS1547 incorporates a piperazine linker whereas the target compound has a direct amine linkage. [, ]

4-(2-Phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP)

Compound Description: PHTPP is a selective antagonist of the estrogen receptor-β (ERβ). When administered to the rostral anterior cingulate cortex (rACC) of rats, PHTPP blocks pain-related aversion. []

Relevance: While PHTPP does not directly resemble 7-[(pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol structurally, it's included here due to its connection to the broader context of pain-related aversion discussed in one of the papers. This paper also explores the role of G protein-coupled estrogen receptor 1 (GPER1) in pain-related aversion, a signaling pathway that could be relevant to the pharmacological profile of the target compound. []

Compound Description: G15 acts as a GPER1 antagonist and, similar to PHTPP, blocks pain-related aversion when administered to the rACC of rats. []

Relevance: Although G15 shares no direct structural similarity with 7-[(pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol, its inclusion is justified by its involvement in the same study examining pain-related aversion and the role of GPER1. []

2,3-Bis(4-hydroxyphenyl)-propionitrile (DPN)

Compound Description: DPN is an ERβ agonist that induces conditioned place avoidance when administered to the rACC of rodents. This suggests a role for ERβ in mediating pain-related aversion. []

Relevance: Although DPN is structurally distinct from 7-[(pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol, it's included here because of its involvement in the same study investigating pain-related aversion and the potential role of ERβ. []

Compound Description: G1 functions as a GPER1 agonist and, like DPN, triggers conditioned place avoidance when administered to the rACC of rodents. This finding further supports the involvement of GPER1 in pain-related aversion. []

Relevance: Despite lacking a direct structural resemblance to 7-[(pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol, G1 is included because it is part of the same study exploring pain-related aversion and the potential role of GPER1. []

4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide (Flumatinib, HH-GV678)

Compound Description: Flumatinib is an antineoplastic tyrosine kinase inhibitor undergoing clinical trials for treating chronic myelogenous leukemia. It is primarily metabolized in humans via amide bond cleavage, yielding two hydrolytic products. This metabolic pathway is attributed to the presence of electron-withdrawing trifluoromethyl and pyridine groups. []

Relevance: Flumatinib shares the trifluoromethylphenyl and pyridinylamino structural features with 7-[(pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol. This comparison highlights the potential influence of these electron-withdrawing groups on the metabolic stability of the target compound. []

4-(4-Methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (Imatinib)

Compound Description: Imatinib is an antineoplastic tyrosine kinase inhibitor related to Flumatinib. Unlike Flumatinib, it lacks the electron-withdrawing trifluoromethyl and pyridine groups and is less susceptible to amide bond cleavage. []

Relevance: Comparing Imatinib and Flumatinib provides insight into the role of electron-withdrawing groups in influencing the metabolic pathways of compounds related to 7-[(pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol. []

3-[6-(2-Methoxyethyl)pyridin-3-yl]-2-methyl-8-morpholin-4-ylimidazo[1,2-a]pyrazine (JNJ-42314415)

Compound Description: JNJ-42314415 is a potent and specific phosphodiesterase 10A inhibitor (PDE10AI) that demonstrates antipsychotic activity in animal models. It is proposed to exert its effects by reducing dopamine D2 receptor-mediated and potentiating dopamine D1 receptor-mediated neurotransmission. []

Relevance: While structurally distinct from 7-[(pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol, JNJ-42314415 is relevant as it highlights the potential application of heterocyclic compounds in targeting neurological pathways. This suggests the target compound, with its quinoline and pyridine moieties, could also possess neurological activity. []

2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benazepine HCl (SKF-38393)

Compound Description: SKF-38393 is a partial D1-dopamine receptor agonist that induces sustained extracellular signal-regulated kinase (ERK) 1/2 phosphorylation in the medial prefrontal cortex (MPC) of neonate 6-hydroxydopamine-lesioned rats. []

Relevance: Although structurally unrelated to 7-[(pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol, SKF-38393 is relevant due to its action on the dopamine system. Given the potential for G protein-biased agonism within the 7-substituted quinolin-8-ol class, understanding the effects of dopamine receptor modulation, like those observed with SKF-38393, may be relevant for studying the target compound. []

Properties

CAS Number

325474-22-4

Product Name

7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol

IUPAC Name

7-[(pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol

Molecular Formula

C22H16F3N3O

Molecular Weight

395.385

InChI

InChI=1S/C22H16F3N3O/c23-22(24,25)16-9-6-15(7-10-16)19(28-18-5-1-2-12-26-18)17-11-8-14-4-3-13-27-20(14)21(17)29/h1-13,19,29H,(H,26,28)

InChI Key

INVQPPWIRWLBBU-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.